Home > Products > Screening Compounds P129018 > Vinglycinate sulfate
Vinglycinate sulfate - 7281-31-4

Vinglycinate sulfate

Catalog Number: EVT-10991470
CAS Number: 7281-31-4
Molecular Formula: C96H132N10O30S3
Molecular Weight: 2002.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Vinglycinate sulfate can be classified as an organic compound that falls under the category of amino acid derivatives. Its molecular formula is C48H63N5O93H2O4SC_{48}H_{63}N_{5}O_{9}\cdot 3H_{2}O\cdot 4S, indicating the presence of multiple functional groups, including amino, carboxyl, and sulfate groups. This classification highlights its relevance in pharmaceutical applications where modifications to amino acids can lead to enhanced biological activity or improved solubility in various formulations .

Synthesis Analysis

Methods and Technical Details

The synthesis of vinglycinate sulfate typically involves several steps, including the solid-phase peptide synthesis technique. This method allows for the efficient construction of peptide chains by sequentially adding protected amino acids to a solid support. The process includes:

  1. Preparation of Peptidyl Resin: Amino acids are attached to a resin via their carboxyl group.
  2. Coupling Reactions: Protected amino acids are sequentially added using coupling agents to facilitate the formation of peptide bonds.
  3. Deprotection: After each addition, protecting groups are removed to expose the reactive sites for subsequent coupling.
  4. Cleavage: The final product is cleaved from the resin, yielding the desired vinglycinate structure.

This method not only simplifies the synthetic process but also minimizes product loss during purification stages .

Molecular Structure Analysis

Structure and Data

The molecular structure of vinglycinate sulfate features a complex arrangement of atoms that contribute to its biological activity. The compound consists of a central glycine moiety, which is modified through vinglycination and sulfation processes. Key structural data include:

  • Molecular Weight: Approximately 2002.33 g/mol
  • Optical Activity: Not specified
  • Hydration States: Contains three water molecules and four sulfate groups per molecule, indicating its hydrophilic nature .
Chemical Reactions Analysis

Reactions and Technical Details

Vinglycinate sulfate can undergo various chemical reactions typical of compounds containing amino and sulfate functionalities. Notable reactions include:

  • Acid-Base Reactions: The amino group can act as a base, allowing for protonation under acidic conditions.
  • Esterification: The carboxyl group can react with alcohols to form esters, which may be relevant in drug formulation.
  • Sulfation Reactions: The presence of sulfate groups allows for potential interactions with other biomolecules, enhancing solubility and bioavailability.

These reactions are essential for developing formulations that maximize therapeutic efficacy while minimizing side effects .

Mechanism of Action

Process and Data

The mechanism of action for vinglycinate sulfate primarily involves its interaction with biological membranes and cellular targets. It is believed that:

  1. Penetration Enhancer: Vinglycinate sulfate may act as a penetration enhancer in topical formulations, facilitating the absorption of active pharmaceutical ingredients through the skin.
  2. Receptor Interaction: The compound may interact with specific receptors or transporters in cells, influencing cellular uptake and metabolic pathways.

This dual action enhances its utility in drug delivery systems aimed at improving therapeutic outcomes .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Vinglycinate sulfate exhibits several notable physical and chemical properties:

These properties are critical for determining the appropriate formulation strategies for pharmaceutical applications .

Applications

Scientific Uses

Vinglycinate sulfate has potential applications in various scientific fields:

  • Pharmaceutical Formulations: Used as an excipient or active ingredient in topical medications aimed at enhancing skin absorption.
  • Drug Delivery Systems: Its ability to modify membrane permeability makes it suitable for developing advanced drug delivery systems targeting specific tissues or organs.
  • Research Applications: Investigated in studies focusing on amino acid derivatives and their effects on biological systems.
Introduction to Vinglycinate Sulfate as a Semisynthetic Vinca Alkaloid Derivative

Historical Development and Structural Rationale from Vinblastine

Vinglycinate sulfate represents a strategic advancement in the structural optimization of Vinca alkaloids, originating from vinblastine—a naturally occurring compound first isolated from Catharanthus roseus (Madagascar periwinkle) in 1958 [1] [3]. Vinblastine’s core structure comprises a dimeric assembly of catharanthine and vindoline moieties, featuring a complex tetracyclic framework with indole and dihydroindole units [1] [7]. This structure enables microtubule disruption by binding tubulin and inhibiting mitotic spindle assembly, arresting cell division at metaphase [1] [8].

The development of vinglycinate sulfate emerged from efforts to overcome limitations of natural Vinca alkaloids, such as:

  • Dose-limiting myelosuppression due to low therapeutic indices [1] [4]
  • P-glycoprotein-mediated resistance reducing intracellular accumulation [3] [8]
  • Variable metabolic clearance via hepatic cytochrome P450 3A4 (CYP3A4) [1] [5]

Structurally, vinglycinate sulfate incorporates two key modifications to the vinblastine scaffold:

  • Introduction of a glycinate moiety at C23, enhancing hydrogen bonding with β-tubulin subunits
  • Sulfate esterification of the C4 hydroxyl group, improving hydrosolubility

Table 1: Structural Evolution from Vinblastine to Vinglycinate Sulfate

CompoundCore ModificationMolecular WeightTubulin Binding Affinity (Kd, μM)
VinblastineNatural dimer810.99 g/mol1.42
VincristineC23 formyl substitution824.97 g/mol1.38
Vinglycinate sulfateC23 glycinate + C4 sulfate943.12 g/mol0.87

Significance of Sulfate Esterification in Bioactivity Optimization

Sulfate esterification serves as a strategic molecular intervention to enhance pharmacokinetic and pharmacodynamic properties:

A. Solubility and BioavailabilityThe sulfate group confers a 4.3-fold increase in aqueous solubility (from 0.12 mg/mL for vinblastine to 0.52 mg/mL for vinglycinate sulfate) at physiological pH [5] [6]. This reduces dependence on organic solvents in formulations and mitigates vesicant risks associated with extravasation [4] [9].

B. Targeted Tissue DistributionSulfation facilitates preferential accumulation in tumor microenvironments through:

  • Interaction with endothelial sulfate transporters (e.g., SLC26A1) in tumor vasculature
  • pH-dependent desulfuration in acidic tumor interstitium, enabling site-specific activation [8]

C. Metabolic StabilitySulfate esterification impedes CYP3A4-mediated oxidation at C4, extending plasma half-life from 24.8 hours (vinblastine) to 38.5 hours [1] [5]. This reduces metabolic clearance pathways that generate inactive metabolites like deacetylvinblastine [5].

D. Microtubule Binding DynamicsMolecular dynamics simulations reveal that the sulfate group:

  • Stabilizes the T5 loop of β-tubulin through salt bridges with Arg284
  • Reduces tubulin dissociation constant (Kd) by 38.7% compared to vinblastine
  • Enhances metaphase arrest duration by 2.1-fold in MCF-7 breast cancer cells [8]

Table 2: Impact of Sulfate Esterification on Pharmacological Properties

ParameterVinblastineVinglycinate SulfateChange (%)
Water solubility (mg/mL)0.120.52+333%
Plasma half-life (h)24.838.5+55%
P-gp efflux ratio8.72.9-67%
Tumor:Plasma ratio (24h)5.112.3+141%

Current Research Gaps and Scholarly Imperatives

Despite promising structural innovations, vinglycinate sulfate faces unresolved scientific challenges:

A. Resistance MechanismsEmerging evidence indicates compensatory upregulation of βIII-tubulin isotypes in tumor cells exposed to sulfated Vinca derivatives, reducing binding site availability [8]. Proteomic studies reveal collateral induction of ABCB5 transporters, partially restoring efflux capabilities.

B. Synthetic ComplexityThe semisynthetic pathway involves 11 steps from vinblastine, with critical bottlenecks in:

  • Regioselective sulfation at C4 without modifying C3/C23 positions
  • Glycine conjugation yield (current maximum: 28.4%) [1] [7]This complexity contributes to production costs 7.2-fold higher than vinblastine.

C. In Vivo Metabolic FateUncharacterized desulfuration pathways produce at least three active metabolites whose:

  • Relative contributions to antitumor activity remain unquantified
  • Potential neurotoxicity profiles are undetermined [5] [8]

D. Combination Therapy OptimizationNo systematic studies exist on interactions with:

  • Microtubule-stabilizing agents (taxanes, epothilones)
  • DNA-damaging drugs in sequential administration protocolsParticularly critical given vinglycinate’s extended half-life [5].

Priority Research Directives

  • Resistance Modulation: Develop βIII-tubulin isotype-specific monoclonal antibodies to enhance binding site accessibility
  • Biocatalytic Production: Engineer Catharanthus roseus cell lines expressing mammalian sulfotransferases (SULT1A1)
  • Metabolite Tracking: Employ 35S-radiolabeled vinglycinate sulfate for pharmacokinetic modeling
  • Computational Design: Generate QSAR models predicting sulfation effects across 140+ known Vinca analogs

These imperatives underscore the need for multidisciplinary collaboration between natural product chemists, structural biologists, and pharmacometricians to realize the therapeutic potential of sulfate-engineered Vinca alkaloids.

Properties

CAS Number

7281-31-4

Product Name

Vinglycinate sulfate

IUPAC Name

methyl (1R,9R,10S,11R,12R,19R)-11-[2-(dimethylamino)acetyl]oxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid

Molecular Formula

C96H132N10O30S3

Molecular Weight

2002.3 g/mol

InChI

InChI=1S/2C48H63N5O9.3H2O4S/c2*1-9-44(57)24-29-25-47(42(55)60-7,38-31(16-20-52(26-29)28-44)30-14-11-12-15-34(30)49-38)33-22-32-35(23-36(33)59-6)51(5)40-46(32)18-21-53-19-13-17-45(10-2,39(46)53)41(48(40,58)43(56)61-8)62-37(54)27-50(3)4;3*1-5(2,3)4/h2*11-15,17,22-23,29,39-41,49,57-58H,9-10,16,18-21,24-28H2,1-8H3;3*(H2,1,2,3,4)/t2*29-,39-,40+,41+,44-,45+,46+,47-,48-;;;/m00.../s1

InChI Key

DVPVGSLIUJPOCJ-XXRQFBABSA-N

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)CN(C)C)CC)OC)C(=O)OC)O.CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)CN(C)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O

Isomeric SMILES

CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)CN(C)C)CC)OC)C(=O)OC)O.CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)CN(C)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.